molecular formula C13H13ClF3N3O4 B2693205 Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate CAS No. 251307-20-7

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate

Cat. No.: B2693205
CAS No.: 251307-20-7
M. Wt: 367.71
InChI Key: JMHGXHNNGPJHEQ-UHFFFAOYSA-N
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Description

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate (CAS: 251307-20-7) is a pyridine derivative characterized by a hydrazono linker (-N=N-) and dimethyl pentanedioate ester groups. Its molecular formula is C₁₃H₁₃ClF₃N₃O₄, with a molecular weight of 367.71 g/mol . The compound features a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety, a structural motif common in agrochemicals due to its bioactivity-enhancing properties.

Properties

IUPAC Name

dimethyl 3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]pentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClF3N3O4/c1-23-10(21)4-8(5-11(22)24-2)19-20-12-9(14)3-7(6-18-12)13(15,16)17/h3,6H,4-5H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHGXHNNGPJHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate involves several steps. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinylhydrazine with dimethyl 3-oxopentanedioate under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acids.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C13H13ClF3N3O
  • Molecular Weight : 317.71 g/mol
  • CAS Number : 251307-20-7

This compound contains a hydrazone functional group, which is often associated with biological activity, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures to dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate exhibit promising antimicrobial properties. The presence of the pyridine ring enhances its interaction with microbial targets, potentially inhibiting growth and proliferation.

  • Case Study : A study on related hydrazones showed efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action is believed to involve the disruption of essential metabolic pathways in bacteria .

Anti-inflammatory Properties

The compound's hydrazone linkage has been linked to anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

  • Research Insight : Similar hydrazone derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Pesticidal Activity

This compound has shown potential as a pesticide due to its ability to target specific pests while minimizing harm to beneficial organisms.

  • Field Trials : Preliminary trials indicated that formulations containing this compound effectively reduced populations of common agricultural pests without significant phytotoxicity to crops .

Herbicidal Properties

The compound's structural characteristics may also confer herbicidal properties, making it useful in weed management strategies.

  • Experimental Findings : Studies have revealed that similar compounds can inhibit plant growth by disrupting photosynthesis and other vital processes, indicating potential for use in herbicide formulations .

Synthesis and Formulation

The synthesis of this compound typically involves multistep reactions starting from readily available precursors.

Synthesis Pathway Overview

  • Starting Materials : 3-chloro-5-(trifluoromethyl)-2-pyridine and appropriate hydrazine derivatives.
  • Reagents : Common reagents include acid chlorides or anhydrides for forming the hydrazone linkage.
  • Yield Optimization : Reaction conditions such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.

Mechanism of Action

The mechanism of action of Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several agrochemicals, particularly those containing the 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use Key References
Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate C₁₃H₁₃ClF₃N₃O₄ 367.71 Hydrazono linker, ester groups Unknown (likely intermediate/research)
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₅H₁₁ClF₃NO₄ 347.20* Ether linkage, carboxylic acid Herbicide (insecticide)
Fluopyram (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide) C₁₆H₁₁ClF₆N₂O 396.71 Benzamide backbone, pyridinyl-ethyl group Fungicide (seed treatment)
Fluazifop-butyl ((±)-2-(4-(5-(trifluoromethyl)-2-pyridinyloxy)phenoxy)propanoic acid butyl ester) C₁₉H₂₀F₃NO₄ 383.36 Esterified phenoxy-propanoic acid Acaricide/herbicide

*Calculated from molecular formula in .

Key Comparisons

Structural Features: The target compound’s hydrazono linker distinguishes it from haloxyfop and fluazifop, which have ether linkages connecting the pyridinyl group to phenoxy-propanoic acid chains. Fluopyram, while sharing the pyridinyl substituent, incorporates a benzamide backbone . Ester groups in the target compound contrast with haloxyfop’s carboxylic acid and fluazifop-butyl’s butyl ester, impacting solubility and bioavailability .

Bioactivity and Applications: Haloxyfop and fluazifop-butyl act as herbicides and acaricides, targeting plant pathogens through inhibition of acetyl-CoA carboxylase . Fluopyram is a systemic fungicide effective against soil-borne pathogens like Fusarium virguliforme via mitochondrial respiration disruption . The target compound’s hydrazono group may confer chelating properties or serve as a synthetic precursor, though its exact mechanism remains unconfirmed .

Synthetic Pathways: Haloxyfop derivatives are synthesized via nucleophilic substitution using pyridinyl halides and phenoxy precursors under basic conditions (e.g., K₂CO₃ in acetone) . Fluopyram’s synthesis involves coupling the pyridinyl-ethylamine intermediate with benzoyl chloride derivatives . The target compound’s synthesis may parallel methods for hydrazonoyl chlorides, such as reactions with hydrazino intermediates (e.g., pyrazolopyrimidines) .

Regulatory Status :

  • Haloxyfop and fluazifop-butyl have established tolerances for agricultural use, though haloxyfop’s approvals are pending in some regions .
  • Fluopyram is approved globally as a seed treatment fungicide .
  • The target compound’s regulatory status is undocumented, suggesting it may be under preclinical investigation .

Table 2: Efficacy and Physicochemical Properties

Property Dimethyl 3-{2-[3-chloro-5...}pentanedioate Haloxyfop Fluopyram Fluazifop-butyl
Water Solubility Likely low (ester groups) Moderate (acid) Low (lipophilic) Low (ester)
LogP (Octanol-Water Partition) Estimated ~3.0* 3.2 4.1 4.5
Mode of Action Unknown ACCase inhibitor Succinate dehydrogenase inhibitor ACCase inhibitor

*Estimated based on ester and trifluoromethyl group contributions .

Biological Activity

Dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate (CAS No. 251307-20-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H13ClF3N3O4
  • Molecular Weight : 367.71 g/mol
  • Structure : The compound features a hydrazone linkage and a pyridine ring substituted with chloro and trifluoromethyl groups, which may influence its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity, potentially inhibiting the growth of specific bacterial strains.
  • Anticancer Potential : The trifluoromethyl group is known to enhance lipophilicity, which can improve the bioavailability of compounds in cancer treatment. In vitro studies have indicated that derivatives of this compound may show cytotoxic effects against certain cancer cell lines.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways. For instance, it can potentially interfere with metabolic pathways in cancer cells, leading to reduced proliferation.
  • Cell Membrane Interaction : The lipophilic nature of the trifluoromethyl group can facilitate interactions with cell membranes, enhancing cellular uptake and efficacy.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
CytotoxicityReduced viability in cancer cells
Enzyme InhibitionPossible inhibition of metabolic enzymes

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential for development as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro assays demonstrated that derivatives with similar structures exhibited varying degrees of cytotoxicity against A549 lung cancer cells. The presence of the trifluoromethyl group was correlated with enhanced cytotoxic effects, indicating that modifications to the molecular structure could optimize therapeutic potential.

Q & A

Q. What is the molecular structure and key functional groups of dimethyl 3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazono}pentanedioate?

The compound features a pentanedioate backbone with a hydrazono linkage to a substituted pyridine ring. Key functional groups include:

  • A dimethyl ester group (pentanedioate moiety).
  • A hydrazono (-NH-N=) bridge.
  • A 3-chloro-5-(trifluoromethyl)pyridinyl substituent, providing electron-withdrawing and steric effects. The molecular formula is C₁₃H₁₃ClF₃N₃O₄ (MW: 367.71), with CAS RN 251307-20-7 .

Q. What synthetic routes are typically employed to prepare this compound?

Synthesis involves multi-step reactions starting from substituted pyridine precursors. A common approach includes:

  • Step 1 : Preparation of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid derivatives (e.g., esterification or amidation) .
  • Step 2 : Hydrazone formation via condensation of the pyridinyl hydrazine with a diketone or keto-ester intermediate under acidic or neutral conditions .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the final product .

Q. Which spectroscopic methods are critical for characterizing this compound?

Key analytical techniques include:

  • ¹H/¹³C NMR : To confirm the hydrazono linkage and substituent positions on the pyridine ring.
  • FT-IR : Identification of ester carbonyl (C=O, ~1700 cm⁻¹) and hydrazono (N-H, ~3200 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : For exact mass validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield?

  • Temperature Control : Maintain inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate hydrazone formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates, while non-polar solvents (e.g., toluene) can drive condensation reactions via azeotropic removal of water .

Q. How should experimental designs account for potential contradictions in biological activity data?

  • Dose-Response Studies : Use a minimum of three biological replicates with varying concentrations to assess reproducibility .
  • Negative Controls : Include unsubstituted pyridine analogs to isolate the contribution of the trifluoromethyl and chloro groups to activity .
  • Statistical Validation : Apply ANOVA or mixed-effects models to differentiate between biological variability and experimental error .

Q. What methodologies are recommended for studying the environmental fate of this compound?

  • Abiotic Degradation : Conduct hydrolysis/photolysis studies under varying pH and UV light conditions to track decomposition products via LC-MS .
  • Biotransformation Assays : Use soil microcosms or activated sludge systems to evaluate microbial degradation pathways .
  • Ecotoxicity Screening : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines to estimate LC₅₀ values .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Cross-Validation : Compare NMR data with DFT-calculated chemical shifts for proposed structures .
  • X-ray Crystallography : If crystalline, resolve the structure to confirm stereochemistry and substituent orientation .
  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine precursors to trace nitrogen environments in complex spectra .

Methodological Notes

  • Data Contradictions : Address inconsistencies by repeating experiments under controlled variables and applying robust statistical frameworks .

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